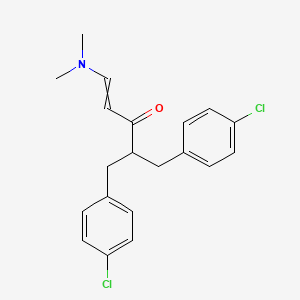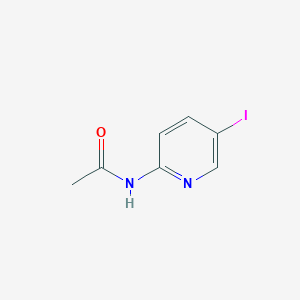![molecular formula C15H13FO B1301890 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one CAS No. 37989-92-7](/img/structure/B1301890.png)
1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one
Descripción general
Descripción
The compound "1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one" is a fluorinated biphenyl with a ketone functional group. While the specific compound is not directly studied in the provided papers, related compounds with fluorinated aromatic rings and ketone groups have been synthesized and analyzed, which can provide insights into the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of fluorinated biphenyl compounds often involves the formation of carbon-fluorine bonds and the introduction of ketone functional groups. For instance, the synthesis of 1-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one involved recrystallization from an organic solution, indicating a possible route for synthesizing related compounds . Additionally, the synthesis of 2-(2-fluoro-[1,1'-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide was achieved by reacting amphetamine with flurbiprofen, suggesting that amide formation can be a key step in the synthesis of fluorinated biphenyl compounds .
Molecular Structure Analysis
The molecular structure of fluorinated biphenyl compounds is characterized by the presence of a biphenyl core with one or more fluorine atoms attached. The crystal structure of a related compound showed that it crystallizes in the monoclinic crystal class with specific cell parameters, and the unsaturated keto group adopts a s-cis conformation . The dihedral angles between the aromatic rings and other substituents can significantly influence the molecular geometry, as seen in the structure of 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol .
Chemical Reactions Analysis
Fluorinated biphenyl compounds can undergo various chemical reactions, particularly those involving the ketone group. The synthesis of 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones involved propargylation followed by a click reaction, indicating the reactivity of the ketone group towards nucleophilic addition . The presence of fluorine can also influence the reactivity and selectivity of these compounds in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated biphenyl compounds are influenced by the presence of fluorine atoms and the molecular structure. For example, fluorosubstituted chiral liquid crystals derived from (R)-2-(4-hydroxyphenoxy)propan-1-ol showed reduced melting points and clearing points, as well as transitions between smectic A and chiral nematic phases, illustrating the impact of fluorine on the thermal properties . Vibrational spectroscopy and computational analysis on 4-(3-fluorophenyl)-1-(propan-2-ylidene)-thiosemicarbazone provided insights into the vibrational frequencies and geometric parameters, which are crucial for understanding the physical properties of these compounds .
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
The compound 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one has been synthesized through Claisen-Schmidt condensation reactions and characterized using FT-IR, elemental analysis, and single crystal X-ray diffraction. These studies reveal the molecular structure and intermolecular interactions, contributing to our understanding of its physical and chemical properties (Salian et al., 2018).
Chemical Derivatives and Potential Applications
A variety of derivatives of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one have been synthesized, including compounds with potential antimicrobial activities. These derivatives are created through various chemical reactions and characterized using NMR and mass spectral data. This research opens possibilities for developing new compounds with significant biological activities (Nagamani et al., 2018).
Photophysical and Electrochemical Properties
Studies on the photophysical properties of chalcone derivatives, including compounds related to 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one, have been conducted. These studies focus on understanding the absorption and fluorescence characteristics in different solvents, providing insights into their electronic properties and potential applications in materials science (Kumari et al., 2017).
Potential in Liquid Crystal Display Technology
Research on derivatives of 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one shows their application in promoting photoalignment of nematic liquid crystals. This research suggests potential uses in liquid crystal display (LCD) technology, where precise alignment of liquid crystal molecules is crucial for optimal display performance (Hegde et al., 2013).
Propiedades
IUPAC Name |
1-[4-(2-fluorophenyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO/c1-2-15(17)12-9-7-11(8-10-12)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIQZWXVSBJPTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372095 | |
| Record name | 1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one | |
CAS RN |
37989-92-7 | |
| Record name | 1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 37989-92-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















